molecular formula C16H16N2 B3106041 2-(Phenethylamino)-2-phenyl-acetonitrile CAS No. 1564-19-8

2-(Phenethylamino)-2-phenyl-acetonitrile

Cat. No.: B3106041
CAS No.: 1564-19-8
M. Wt: 236.31 g/mol
InChI Key: UFTCLJPFCVHRNP-UHFFFAOYSA-N
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Description

2-(Phenethylamino)-2-phenyl-acetonitrile: is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a phenethylamino group attached to a phenyl-acetonitrile moiety. Phenethylamines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-(Phenethylamino)-2-phenyl-acetonitrile typically involves the reaction of phenethylamine with benzyl cyanide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods:

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The purification of the compound is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions:

2-(Phenethylamino)-2-phenyl-acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted phenethylamines.

Scientific Research Applications

2-(Phenethylamino)-2-phenyl-acetonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in the treatment of neurological disorders and other medical conditions.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Phenethylamino)-2-phenyl-acetonitrile involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors, such as trace amine-associated receptor 1 (TAAR1), and inhibit vesicular monoamine transporter 2 (VMAT2). These interactions can modulate monoamine neurotransmission and influence various physiological processes.

Comparison with Similar Compounds

    Phenethylamine: A primary amine with a similar structure but lacking the nitrile group.

    Amphetamine: A phenethylamine derivative with stimulant properties.

    Methamphetamine: A more potent derivative of amphetamine with additional methyl groups.

Comparison:

2-(Phenethylamino)-2-phenyl-acetonitrile is unique due to the presence of both the phenethylamino and phenyl-acetonitrile moieties, which confer distinct chemical and biological properties. Unlike phenethylamine, which is a simple primary amine, this compound has a nitrile group that can participate in additional chemical reactions. Compared to amphetamine and methamphetamine, it may have different pharmacological effects due to its distinct structure.

Biological Activity

Overview

2-(Phenethylamino)-2-phenyl-acetonitrile, also known as 2-phenyl-2-(2-phenylethylamino)acetonitrile, is an organic compound belonging to the class of phenethylamines. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Its structure includes a phenethylamino group attached to a phenyl-acetonitrile moiety, which contributes to its unique properties.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that phenethylamines, including this compound, can influence adenosine receptors and serotonin (5-HT) receptors, which are crucial in mediating numerous physiological responses.

Key Receptor Interactions

  • Adenosine Receptors : This compound shows potential activity on A1, A2A, and A3 adenosine receptors, which are involved in inflammation and cardiovascular functions .
  • Serotonin Receptors : It interacts with several subtypes of serotonin receptors (5-HT1 to 5-HT7), indicating potential applications in treating mood disorders and anxiety .

Biological Activity Studies

Recent studies have explored the biological activities and therapeutic potentials of this compound.

Case Studies

  • Neuropharmacological Effects : In vitro studies demonstrated that this compound exhibits significant binding affinity to serotonin receptors, particularly the 5-HT2A subtype. This interaction suggests its potential use in treating conditions such as depression and anxiety disorders .
  • Anti-inflammatory Properties : Research highlighted its ability to modulate inflammatory pathways through adenosine receptor activation, which could be beneficial in managing inflammatory diseases .
  • Cytotoxicity Assessments : Preliminary evaluations indicated that the compound possesses cytotoxic properties against certain cancer cell lines, suggesting a possible role in cancer therapy .

The synthesis of this compound typically involves the reaction of phenethylamine with benzyl cyanide under basic conditions. This synthetic route allows for the formation of the desired product with high yields.

Comparative Biological Activity

To understand its unique biological profile, it is essential to compare it with similar compounds:

CompoundKey ActivitiesNotes
Phenethylamine Basic amine activityLacks nitrile group
Amphetamine Stimulant propertiesMore potent due to additional methyl groups
Methamphetamine Strong CNS stimulantIncreased potency compared to amphetamine
This compound Modulates neurotransmitter systemsPotential therapeutic applications

Safety and Toxicology

While exploring the biological activities, safety assessments are crucial. Preliminary studies suggest that this compound has a favorable safety profile; however, further toxicological evaluations are necessary to establish its safety for clinical use.

Properties

IUPAC Name

2-phenyl-2-(2-phenylethylamino)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2/c17-13-16(15-9-5-2-6-10-15)18-12-11-14-7-3-1-4-8-14/h1-10,16,18H,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTCLJPFCVHRNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(C#N)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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